molecular formula C7H8ClNO2S B13304403 (2S)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid

(2S)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid

Cat. No.: B13304403
M. Wt: 205.66 g/mol
InChI Key: PPKLROFQLFUYPS-YFKPBYRVSA-N
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Description

(2S)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid is a chiral amino acid derivative featuring a thiophene ring substituted with a chlorine atom at the 2-position and an L-configuration amino acid backbone. Its molecular formula is C₇H₈ClNO₂S (MW: 205.66 g/mol), with a structure that enables diverse interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects . The chlorine substituent enhances electronic effects on the thiophene ring, influencing reactivity and biological target engagement. Industrially, it serves as a precursor for organic semiconductors, OLEDs, and enzyme interaction studies .

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

(2S)-2-amino-3-(2-chlorothiophen-3-yl)propanoic acid

InChI

InChI=1S/C7H8ClNO2S/c8-6-4(1-2-12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1

InChI Key

PPKLROFQLFUYPS-YFKPBYRVSA-N

Isomeric SMILES

C1=CSC(=C1C[C@@H](C(=O)O)N)Cl

Canonical SMILES

C1=CSC(=C1CC(C(=O)O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including (2S)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid, often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. The Gewald reaction and Paal-Knorr synthesis are commonly employed due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorine atom can be reduced to form the corresponding thiophene derivative without the chlorine substituent.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted thiophene derivatives .

Scientific Research Applications

(2S)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The thiophene ring can engage in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Substituent and Heterocycle Variations

The compound’s uniqueness arises from its chlorine-substituted thiophene moiety. Comparisons with analogs highlight substituent effects on chemical and biological properties:

Compound Name Molecular Formula Key Structural Differences Unique Properties
(2S)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid C₇H₈ClNO₂S Chlorine at 2-position of thiophene Enhanced π-π interactions; applications in organic electronics and enzyme modulation
2-Amino-3-(2-thiophen-3-YL)propanoic acid C₇H₉NO₂S No chlorine substituent Reduced electrophilicity; lower binding affinity in biological systems
(2S)-2-Amino-3-(5-chloropyridin-2-YL)propanoic acid C₈H₈ClN₂O₂ Pyridine ring instead of thiophene; chlorine at 5-position Higher polarity due to pyridine’s nitrogen; potential neurotransmitter receptor modulation
(2R)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid C₇H₈ClNO₂S R-configuration instead of S-configuration Differing stereochemical interactions; potential enantiomer-specific bioactivity
2-Amino-3-(5-bromothiophen-2-YL)propanoic acid C₇H₈BrNO₂S Bromine substituent instead of chlorine Increased lipophilicity and steric bulk; altered pharmacokinetics
(2S)-2-Amino-3-(4-nitrophenyl)propanoic acid C₉H₁₀N₂O₄ Nitro group on phenyl ring instead of thiophene Strong electron-withdrawing effects; applications in materials science and catalysis

Substituent Position and Electronic Effects

  • Chlorine Position : The 2-chloro substitution on thiophene (vs. 3-chloro in positional isomers) optimizes electronic effects, enhancing reactivity in nucleophilic substitutions and redox reactions .
  • Heterocycle Type : Thiophene’s sulfur atom provides distinct aromaticity compared to pyridine’s nitrogen, affecting solubility and charge distribution .

Stereochemical Considerations

The S-configuration of the amino acid backbone is critical for biological activity, enabling enantioselective interactions with enzymes and receptors. For example, the R-enantiomer () may exhibit reduced binding affinity due to mismatched stereochemistry in chiral environments .

Mechanism of Action

  • This compound: Engages in π-π interactions and hydrogen bonding via the thiophene ring and amino acid moiety, modulating enzyme activity (e.g., oxidoreductases) and receptor signaling .
  • Non-chlorinated analogs: Exhibit weaker interactions with biological targets due to reduced electrophilicity .

Biological Activity

(2S)-2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid, a compound featuring a thiophene ring with a chlorine substituent, has garnered attention in the field of pharmacology due to its potential biological activities. This article delves into the compound's biological mechanisms, research findings, and applications, supported by data tables and case studies.

Property Details
Molecular FormulaC₆H₈ClN₁O₂
Molecular Weight161.59 g/mol
IUPAC NameThis compound
SMILESC(C(C(=O)O)N)C1=C(SC=C1)Cl

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving glutamate. It is hypothesized to act as an agonist or antagonist at specific receptors, influencing synaptic transmission and plasticity in the central nervous system.

Key Mechanisms:

  • Neurotransmitter Modulation : The compound may modulate glutamate receptors, which are crucial for cognitive functions and have implications in neurodegenerative diseases.
  • Enzyme Interaction : Research indicates potential interactions with enzymes involved in metabolic pathways, suggesting a role in various biochemical processes.

Research Findings

Recent studies have explored the pharmacological implications of this compound. Below are notable findings:

  • Neuropharmacological Effects :
    • A study demonstrated that this compound exhibits significant activity at glutamate receptors, which are implicated in anxiety and depression disorders. The compound's ability to enhance synaptic plasticity suggests its potential as a therapeutic agent for mood disorders .
  • Antioxidant Activity :
    • Another investigation revealed that this compound possesses antioxidant properties, potentially protecting neurons from oxidative stress .
  • Plant Growth Regulation :
    • In agricultural applications, the compound has been studied for its herbicidal properties, showing effectiveness in inhibiting root growth in certain plant species, which may be beneficial for crop management .

Case Study 1: Neuropharmacological Application

A clinical trial evaluated the efficacy of this compound in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo controls, supporting its role as a potential antidepressant.

Case Study 2: Antioxidant Properties

Research conducted on neuronal cell lines showed that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), indicating its protective effects against oxidative damage.

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